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molecular formula C13H17NO B1601662 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane CAS No. 54745-75-4

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

Cat. No. B1601662
M. Wt: 203.28 g/mol
InChI Key: FWPBWDMKQQRHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166598B2

Procedure details

A mixture of 2,5-bis(hydroxymethyl)tetrahydrofuran bis(p-toluenesulfonate) (10 g) and benzylamine (9.7 g) was stirred at 70° C. for 24 hours. To the mixture was added a solution of sodium hydroxide (1.85 g) in methanol (30 ml). After stirring at room temperature for 30 minutes, the mixture was filtered. The filtrate was evaporated, added dichloromethane, and filtered. The filtrate was evaporated under reduced pressure, and purified with column chromatography (silica gel, 250 ml, ethyl acetate:hexane=1:4) to give 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane (4.05 g) as an oil.
Name
2,5-bis(hydroxymethyl)tetrahydrofuran bis(p-toluenesulfonate)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.O[CH2:24][CH:25]1[CH2:29][CH2:28][CH:27]([CH2:30]O)[O:26]1.[CH2:32]([NH2:39])[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[OH-].[Na+]>CO>[CH2:32]([N:39]1[CH2:30][CH:27]2[O:26][CH:25]([CH2:29][CH2:28]2)[CH2:24]1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
2,5-bis(hydroxymethyl)tetrahydrofuran bis(p-toluenesulfonate)
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.C1(=CC=C(C=C1)S(=O)(=O)O)C.OCC1OC(CC1)CO
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
1.85 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
added dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified with column chromatography (silica gel, 250 ml, ethyl acetate:hexane=1:4)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)O2
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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